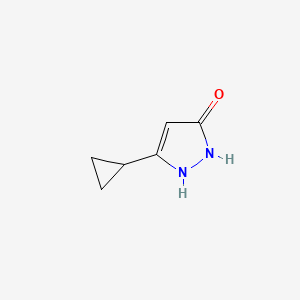

5-Cyclopropyl-1H-pyrazol-3(2H)-one

CAS No.: 199125-36-5

Cat. No.: VC3803062

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 199125-36-5 |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 5-cyclopropyl-1,2-dihydropyrazol-3-one |

| Standard InChI | InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) |

| Standard InChI Key | ONAVRRIFDWJRIC-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=O)NN2 |

| Canonical SMILES | C1CC1C2=CC(=O)NN2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms—substituted at position 3 with a ketone group (-C=O) and at position 5 with a cyclopropyl moiety. The cyclopropyl group introduces steric strain and electronic effects, influencing reactivity and interactions with biological targets . The planar pyrazole ring facilitates π-π stacking, while the ketone oxygen enhances hydrogen-bonding potential, critical for molecular recognition in drug design .

Table 1: Key Molecular Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| SMILES Notation | C1CC1C2=CC(=O)NN2 | |

| InChIKey | ONAVRRIFDWJRIC-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆, 500 MHz): The cyclopropyl protons resonate as a multiplet at δ 1.06–1.21 ppm, while the pyrazole ring protons appear as a triplet at δ 7.57 ppm (J = 14 Hz) . The deshielded proton adjacent to the ketone group is observed at δ 9.12 ppm .

-

¹³C NMR: The carbonyl carbon of the ketone group is typically observed near δ 190–200 ppm, while the cyclopropyl carbons resonate between δ 10–20 ppm .

Mass Spectrometry:

Electrospray ionization (ESI) mass spectra show a prominent [M+H]⁺ peak at m/z 125.1, consistent with the molecular weight . Fragmentation patterns reveal losses of CO (28 Da) and cyclopropane (42 Da), corroborating the functional groups .

Synthetic Methodologies

Grignard Reaction-Based Synthesis

A widely reported route involves the reaction of N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium chloride (MeMgCl) to form a carbaldehyde intermediate . Subsequent condensation with cyclopropanecarboxaldehyde under basic conditions yields the pyrazole precursor, which undergoes cyclization with hydrazine hydrate to form the final product .

Reaction Scheme:

-

Grignard Addition:

-

Aldol Condensation:

-

Cyclization:

Alternative Pathways

Microwave-assisted synthesis and solvent-free mechanochemical methods have been explored to improve yield and reduce reaction times. For instance, microwave irradiation at 150°C for 20 minutes accelerates cyclization, achieving yields up to 85% .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . It is sparingly soluble in water (<0.1 mg/mL at 25°C) but stable under inert atmospheres at temperatures below 150°C .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point range of 210–215°C, indicative of strong intermolecular hydrogen bonding . Thermal decomposition begins at 250°C, with a mass loss of 95% by 300°C under nitrogen .

Biological Activity and Applications

Table 2: Bioactivity of Selected Analogs

| Compound | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) |

|---|---|---|

| 9d | 2 (S. aureus) | 4 (A. flavus) |

| 9g | 3 (E. coli) | 6 (F. verticillioides) |

| 9h | 4 (P. aeruginosa) | 8 (P. chrysogenum) |

Anticancer Prospects

Preliminary studies suggest that pyrazole derivatives inhibit topoisomerase II and tubulin polymerization, mechanisms relevant to anticancer drug development . For example, 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines exhibit IC₅₀ values of 1.2–3.5 μM against MCF-7 breast cancer cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume